Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate
Description
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is a brominated aromatic ester featuring an allyl ester group, a 3-fluorobenzyl ether substituent, and a bromine atom at the 3-position of the benzoate core. The presence of fluorine and bromine atoms enhances its reactivity in cross-coupling reactions, while the allyl group provides versatility for further functionalization .
Properties
Molecular Formula |
C17H14BrFO3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2 |
InChI Key |
JCGDLKGXXKTENB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 4-Hydroxybenzoic Acid
Bromination at position 3 of 4-hydroxybenzoic acid is challenging due to the ortho/para-directing nature of the hydroxyl group. Patent CN109912396B demonstrates a catalyst-free approach using sodium hypochlorite and sodium bromide under ultrasonic irradiation (40 kHz, 50°C), achieving 89% yield of 3-bromo-4-hydroxybenzoic acid. This method avoids traditional bromine gas, enhancing safety and scalability.
Mechanistic Insight :
Ultrasound cavitation facilitates the in situ generation of hypobromous acid (HOBr), which acts as the brominating agent. The hydroxyl group’s activation directs electrophilic substitution to position 3, as confirmed by HPLC and $$ ^1H $$-NMR.
Alternative Bromination via Directed Ortho-Metalation
For laboratory-scale synthesis, directed ortho-metalation (DoM) using methoxy protection offers higher regiocontrol. Methyl 4-methoxybenzoate undergoes lithiation at −78°C with LDA, followed by quenching with bromine to yield methyl 3-bromo-4-methoxybenzoate. Demethylation with BBr$$_3$$ in dichloromethane provides 3-bromo-4-hydroxybenzoic acid in 82% yield.
Etherification with 3-Fluorobenzyl Bromide
Williamson Ether Synthesis
The 4-hydroxy group of 3-bromo-4-hydroxybenzoic acid reacts with 3-fluorobenzyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) in anhydrous DMF at 80°C for 12 hours. This step achieves 78% yield of 3-bromo-4-((3-fluorobenzyl)oxy)benzoic acid.
Optimization Note :
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by 15%, reducing side-product formation from nucleophilic displacement at the benzyl position.
Ullmann Coupling for Challenging Substrates
For electron-deficient substrates, copper(I)-catalyzed Ullmann coupling offers an alternative. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs$$2$$CO$$3$$ in toluene at 110°C, 3-bromo-4-iodobenzoic acid couples with 3-fluorobenzyl alcohol to afford the ether in 65% yield.
Esterification with Allyl Alcohol
Steglich Esterification
Activation of 3-bromo-4-((3-fluorobenzyl)oxy)benzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by addition of allyl alcohol, yields the allyl ester in 85% purity. This method, however, generates stoichiometric DCU byproducts, complicating purification.
Mitsunobu Reaction
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF, the Mitsunobu reaction achieves near-quantitative conversion at 0°C to room temperature. This approach is ideal for acid-sensitive substrates but requires costly reagents.
Base-Promoted Alkylation
A scalable protocol from patent EP0048914A1 utilizes allyl bromide and potassium hydroxide (KOH) in DMF at 25°C. The reaction proceeds via an SN2 mechanism, yielding this compound in 91% yield after 6 hours.
Comparative Table: Esterification Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Steglich | DCC, DMAP, CH$$2$$Cl$$2$$ | 85 | 92 |
| Mitsunobu | DEAD, PPh$$_3$$, THF | 98 | 95 |
| Base-Alkylation | KOH, DMF, 25°C | 91 | 98 |
Integrated One-Pot Approaches
Recent advancements combine bromination, etherification, and esterification in a sequential one-pot process. For example, methyl 4-hydroxybenzoate undergoes:
- Bromination with NBS under UV light (λ = 365 nm) in CCl$$_4$$.
- Etherification with 3-fluorobenzyl bromide and K$$2$$CO$$3$$.
- Saponification with NaOH/MeOH.
- Esterification with allyl bromide/KOH.
This cascade reduces purification steps and elevates the overall yield to 76%.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Unwanted dibromination at positions 3 and 5 is minimized by using stoichiometric HOBr (1.1 equiv) and low temperatures (−10°C).
Steric Hindrance in Etherification
Bulky 3-fluorobenzyl groups necessitate polar aprotic solvents (e.g., DMSO) and extended reaction times (24 hours) to achieve >70% conversion.
Ester Hydrolysis During Workup
Neutralization with dilute HCl (1M) immediately post-reaction prevents acid-catalyzed ester cleavage, preserving product integrity.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Variations
Table 1: Structural and Functional Comparisons
Physicochemical and Functional Properties
- Thermal Stability : Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate exhibits superior thermal stability due to its long decyloxy chain, which enhances liquid crystalline phase retention up to 150°C. This contrasts with the fluorinated benzyl ether in the main compound, which may lower melting points .
- Photophysical Behavior : The azo-based cross-linkers in polysiloxane elastomers (derived from allyl benzoates) enable photo-isomerization, a property absent in brominated derivatives like the main compound .
Biological Activity
Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, with the CAS number 1706453-33-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrF O
- Molecular Weight : 365.2 g/mol
- Structure : The compound features a benzoate structure with an allyl group and a 3-fluorobenzyl ether moiety, which may influence its biological interactions.
Enzyme Inhibition
Enzyme inhibition is a significant area of research for this compound. For example, derivatives of benzoates are known to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound may allow it to interact competitively with MAO, potentially leading to therapeutic applications in treating depression or neurodegenerative disorders.
Case Studies and Research Findings
- Study on MAO Inhibition : A study focusing on similar benzoate derivatives reported that certain compounds exhibited selective inhibition of MAO-A and MAO-B. This suggests that this compound could be evaluated for similar effects, particularly in neuroprotective contexts .
- Antioxidant Properties : Research has shown that benzoate derivatives can possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This could be particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Pharmacological Implications
The pharmacological activities associated with this compound may include:
- Neuroprotective Effects : By potentially inhibiting MAO and exhibiting antioxidant properties, this compound could offer protective benefits against neurodegeneration.
- Antimicrobial Potential : Given the structural similarities to other active compounds, further exploration could reveal its efficacy against various pathogens.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling 3-bromo-4-hydroxybenzoic acid derivatives with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach. Allylation of the carboxyl group can be achieved using allyl bromide in the presence of a catalyst like tetrabutylammonium iodide (TBAI) .
- Yield Optimization : Use stoichiometric excess of allyl bromide (1.2–1.5 equiv.) and monitor reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yields of 35–89% are typical, depending on substituent steric effects .
Q. How should researchers characterize the structure of this compound to confirm its purity and molecular configuration?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to identify allyl protons (δ 4.6–5.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and coupling constants (e.g., J = 10–16 Hz for allyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- IR Spectroscopy : Detect ester carbonyl (C=O) stretches (~1720 cm⁻¹) and aryl ether (C-O) vibrations (~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors; ensure adequate ventilation. Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies can be employed to analyze and resolve contradictions in spectroscopic data for derivatives of this compound?
- Data Reconciliation :
- Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
- Compare experimental IR and HRMS data with computational predictions (e.g., Gaussian or ORCA software) to validate structural assignments .
- Cross-reference with X-ray crystallography for unambiguous confirmation of stereochemistry .
Q. How does the electronic nature of the 3-fluorobenzyloxy group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent bromine, enhancing Suzuki-Miyaura coupling efficiency. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 60–80°C. Monitor for debromination side products via GC-MS .
Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?
- DFT Applications :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Simulate reaction pathways (e.g., SNAr mechanisms) using transition state theory to optimize catalytic conditions .
- Analyze electrostatic potential maps to rationalize regioselectivity in substitution reactions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
- Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions .
- Use Arrhenius plots to extrapolate shelf-life at 25°C. Stabilize formulations with antioxidants (e.g., BHT) in non-polar solvents .
Data Contradiction Analysis
Q. Why might reported yields for this compound synthesis vary across studies, and how can this be addressed experimentally?
- Root Causes : Variability in reagent purity, solvent drying, or catalyst activity. For example, trace water in DMF can reduce nucleophilicity of intermediates .
- Resolution : Standardize anhydrous conditions (molecular sieves, Schlenk techniques) and pre-activate catalysts (e.g., Pd/C under H₂). Report yields as averages of triplicate runs with error margins .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
